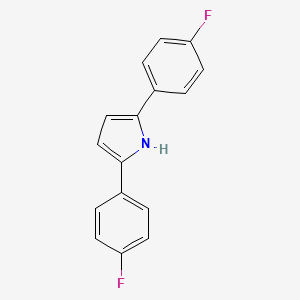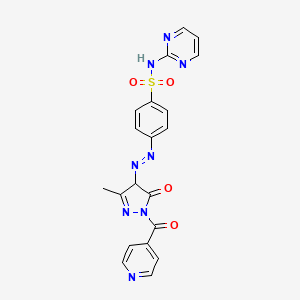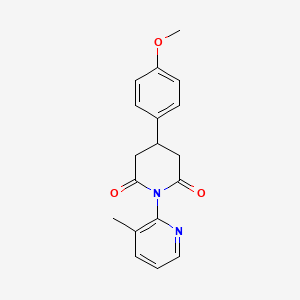![molecular formula C17H24F2N2O4 B14012718 benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group, a tert-butoxycarbonyl-protected amino group, and a difluoropropyl moiety. Its unique chemical properties make it valuable for applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate typically involves multiple steps. One common approach is to start with the tert-butoxycarbonyl-protected amino acid, which is then reacted with difluoropropylamine under controlled conditions. The resulting intermediate is further reacted with benzyl chloroformate to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate is used in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied as a precursor for the development of drugs targeting specific enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mécanisme D'action
The mechanism of action of benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluoropropyl group enhances its binding affinity, while the tert-butoxycarbonyl group provides stability and selectivity. The molecular pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
- Benzyl N-[3-(tert-butoxycarbonylamino)-propyl]-N-methyl-carbamate
- Benzyl N-[3-(tert-butoxycarbonylamino)-2-fluoro-propyl]-N-methyl-carbamate
- Benzyl N-[3-(tert-butoxycarbonylamino)-2,2-dichloro-propyl]-N-methyl-carbamate
Uniqueness: Benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate stands out due to the presence of the difluoropropyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it more effective in its applications compared to similar compounds .
Propriétés
Formule moléculaire |
C17H24F2N2O4 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
benzyl N-[2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-N-methylcarbamate |
InChI |
InChI=1S/C17H24F2N2O4/c1-16(2,3)25-14(22)20-11-17(18,19)12-21(4)15(23)24-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,20,22) |
Clé InChI |
BJELWPUOKGJLTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CN(C)C(=O)OCC1=CC=CC=C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


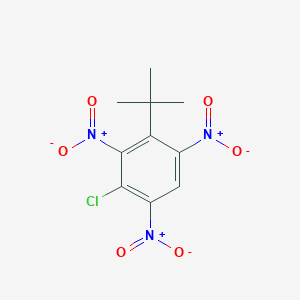

![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
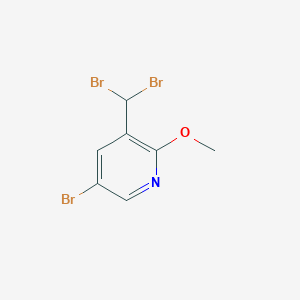
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)

![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
